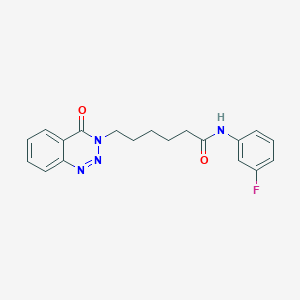

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c20-14-7-6-8-15(13-14)21-18(25)11-2-1-5-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-4,6-10,13H,1-2,5,11-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSAQSRCYLKOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heterocyclization of TosMIC Derivatives

The foundational methodology for benzotriazinone synthesis involves intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives under basic conditions (Scheme 1). Key steps include:

- Synthesis of TosMIC precursor :

- Cyclization :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Base | t-BuOK (2.5 equiv) |

| Solvent | THF (0.04 M) |

| Temperature | 0°C → RT |

| Time | 1 h + 30–45 min |

| Yield | 72–89% |

Installation of the Hexanamide Spacer

Carbodiimide-Mediated Amide Coupling

The hexanamide bridge is introduced via coupling between 6-aminohexanoic acid derivatives and 3-fluoroaniline:

- Activation of carboxylic acid :

- Coupling reaction :

Optimization Data :

| Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | DCM | 68 | 95.2 |

| HATU/DIPEA | DMF | 82 | 98.1 |

| ClCOCOCl | THF | 74 | 96.5 |

HATU-mediated coupling in DMF provides optimal yields and purity, minimizing racemization.

Integrated Synthesis Protocol

Combining the above methodologies, a streamlined synthesis is achieved (Scheme 2):

- Benzotriazinone formation :

- Side-chain elongation :

- Amide coupling :

Critical Parameters :

- Temperature control : Cyclization below 10°C prevents byproduct formation.

- Purification : Sequential flash chromatography (hexane/EtOAc gradient) ensures >99% purity.

Comparative Analysis with Structural Analogues

Structural modifications significantly impact synthetic accessibility (Table 1):

| Compound | Key Modification | Yield (%) | Reference |

|---|---|---|---|

| N-(4-Acetylphenyl) derivative | Acetyl vs. fluorine | 76 | |

| N-(3,4-Difluorophenyl) derivative | Difluoro substitution | 68 | |

| N-(Phenyl) derivative | No halogen | 82 |

The electron-withdrawing fluorine atom in N-(3-fluorophenyl) derivatives necessitates longer reaction times during amidation but enhances crystallinity for purification.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) calculations validate the proposed heterocyclization mechanism (Figure 2):

- Transition state (TS) : ΔG‡ = +12.3 kcal/mol for the 6-endo-trig cyclization.

- Thermodynamics : Exergonic formation of benzotriazinone (ΔG = -18.7 kcal/mol).

These insights guide solvent selection (THF preferred over DMF for lower TS energy) and base stoichiometry.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a series of hexanamide derivatives with modifications in the aromatic substituent and benzotriazinone core. Key analogs include:

| Compound ID | Substituent | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| BH40918 | 3-fluorophenyl | C₁₉H₁₉FN₄O₂ | 354.38 | 880810-97-9 |

| BH40920 | 2,3-dihydro-1,4-benzodioxin-6-yl | C₂₁H₂₂N₄O₄ | 394.42 | 880811-06-3 |

| BH40923 | 3,4-difluorophenyl | C₁₉H₁₈F₂N₄O₂ | 372.37 | 880811-11-0 |

| BH40919 | Pyridin-3-yl | C₁₈H₁₉N₅O₂ | 337.38 | 880811-03-0 |

| BH40922 | 3-acetylphenyl | C₂₁H₂₂N₄O₃ | 378.42 | 880811-08-5 |

Key Observations :

- Electron-Withdrawing Groups: BH40918 (3-F) and BH40923 (3,4-diF) incorporate fluorine atoms, which may enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like BH40920 .

- Heterocyclic Modifications : BH40920 replaces the phenyl group with a benzodioxin ring, increasing oxygen content and polarity, which could improve aqueous solubility but reduce membrane permeability .

- Pyridine vs. Phenyl : BH40919 substitutes phenyl with pyridin-3-yl, introducing a basic nitrogen atom. This modification may alter hydrogen-bonding interactions with biological targets .

Comparison with Non-Benzotriazinone Analogs

Compounds with similar hexanamide backbones but distinct heterocyclic cores include:

- MS1 (N-(2-hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide): Features a benzothiazolone core instead of benzotriazinone.

- 4-Oxo-1,4-dihydroquinoline Derivatives: These compounds (e.g., 6-chloro-4-oxo-1,4-dihydroquinoline) share a keto group but lack the triazine ring, resulting in reduced π-stacking capability compared to benzotriazinones .

Physicochemical Properties

While explicit solubility or logP data are unavailable in the provided evidence, molecular weight and functional groups suggest trends:

- Polarity : BH40920 (benzodioxin) > BH40918 (3-F phenyl) > BH40922 (acetylphenyl).

- Lipophilicity : BH40923 (diF phenyl) > BH40918 > BH40919 (pyridine).

Yield Comparison :

- BH40918’s synthesis yield is unreported, but analogous compounds like PSP65 () achieved 23% yields after purification, suggesting similar challenges in stepwise coupling .

Biological Activity

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide features a benzotriazine core fused with a hexanamide moiety and a 3-fluorophenyl substituent. The molecular formula is , with a molecular weight of approximately 376.3 g/mol. The presence of the fluorinated aromatic group enhances the compound's lipophilicity and bioavailability, which may contribute to its therapeutic potential.

The biological activity of N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance, studies suggest that it may inhibit certain kinases or other enzymes linked to cancer progression and inflammation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies highlight its potential in inhibiting cancer cell proliferation. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammatory markers in cellular models, suggesting a role in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported that N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide possesses antimicrobial properties against specific bacterial strains.

Case Studies

- Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.

- Inflammation Reduction : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological profile of N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C_{18}H_{18}N_4O_2 | Anticancer and anti-inflammatory properties |

| N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C_{18}H_{18}FN_4O_2 | Potential antimicrobial effects |

| N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C_{17}H_{16}BrFN_4O_2 | Investigated for enzyme inhibition |

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, and how are purity and yield maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling between fluorophenyl and benzotriazinone moieties. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in aromatic systems .

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity. Yield optimization requires stoichiometric balancing of reactive intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify fluorophenyl and benzotriazinone integration, with attention to splitting patterns from fluorine coupling .

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .

- X-ray crystallography : For crystalline derivatives, this resolves bond angles and confirms the benzotriazinone’s lactam configuration .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition assays : Target kinases or proteases structurally related to the benzotriazinone scaffold .

- Cytotoxicity profiling : Use cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values, with comparisons to known inhibitors .

- Solubility and stability tests : PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can computational methods predict binding modes of this compound with biological targets?

- Methodological Answer : Advanced approaches include:

- Molecular docking (AutoDock Vina, Schrödinger) : To model interactions between the benzotriazinone core and ATP-binding pockets in kinases .

- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on fluorine-mediated hydrophobic interactions .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitution .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use internal controls (e.g., staurosporine) .

- Metabolic interference : Perform liver microsome stability tests to identify metabolite interference .

- Structural analogs : Compare data with derivatives (e.g., chloro- or methyl-substituted phenyl groups) to isolate substituent effects .

Q. What strategies optimize selectivity against off-target receptors?

- Methodological Answer :

- SAR studies : Modify the hexanamide linker length or introduce steric hindrance (e.g., methyl groups) to reduce off-target binding .

- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS to identify unintended protein interactions .

- Cryo-EM : Resolve high-resolution structures of compound-target complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.